molecular formula C6H7Br2N3 B1315517 3,5-dibromo-N,N-dimethylpyrazin-2-amine CAS No. 84539-07-1

3,5-dibromo-N,N-dimethylpyrazin-2-amine

Cat. No.: B1315517
CAS No.: 84539-07-1
M. Wt: 280.95 g/mol
InChI Key: VZBCSKITGQNOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H7Br2N3 . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.95 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Metal Ion Induced Disintegration

The ligand derived from 3,5-dimethylpyrazole, which is closely related to 3,5-dibromo-N,N-dimethylpyrazin-2-amine, has been studied for its unique behavior in reacting with zinc dichloride or zinc dibromide. This reaction results in the formation of compounds with bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anions, showcasing its potential in metal coordination chemistry (Driessen, Paap, & Reedijk, 2010).

Synthesis of Tetrazines

Research has explored the synthesis of 1,2,4,5-tetrazines using compounds structurally similar to this compound. These compounds undergo nucleophilic substitution, leading to symmetrically and unsymmetrically substituted tetrazines, which are significant in the development of high-nitrogen compounds (Rusinov et al., 2006).

Formation of Cationic-Anionic Complexes

The compound has been used in the synthesis of novel cationic-anionic complexes involving cobalt and zinc ions. These complexes have been studied for their physicochemical properties and cytotoxicity, showing potential in both materials science and biomedical applications (Adach, Daszkiewicz, & Tyszka-Czochara, 2016).

Development of Pyrazolo[3,4-d]pyrimidines

The reaction of derivatives of this compound with amines results in the formation of pyrazolo[3,4-d]pyrimidines. These compounds are significant in the field of heterocyclic chemistry and have potential applications in pharmaceuticals (Makarov et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,5-Dibromo-N,N-dimethylpyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s interaction with proteins can lead to conformational changes that influence protein function. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, it may upregulate or downregulate the expression of certain genes, thereby affecting protein synthesis and cellular function. Moreover, this compound can alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions can induce conformational changes in the target molecules, affecting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C . Its activity may decrease over time due to degradation processes. Long-term exposure to the compound can lead to cumulative effects on cellular function, which may differ from short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological responses. For instance, high doses of this compound may cause oxidative stress, inflammation, or other toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic fluxes, altering the levels of specific metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular distribution of this compound can also impact its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

3,5-dibromo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3/c1-11(2)6-5(8)10-4(7)3-9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCSKITGQNOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518081
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-07-1
Record name 3,5-Dibromo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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